molecular formula C19H22N2O6 B4663715 3,5-DIMETHYL 1-ETHYL-2,6-DIMETHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-ETHYL-2,6-DIMETHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4663715
M. Wt: 374.4 g/mol
InChI Key: SXFPCJUPGQFXDT-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl 1-ethyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a well-studied family of calcium channel blockers with applications in cardiovascular therapeutics . Structurally, it features:

  • A 1,4-dihydropyridine core with methyl groups at positions 2 and 6.
  • An ethyl substituent at the N1 position and methyl ester groups at positions 3 and 3.
  • A 4-nitrophenyl moiety at position 4, providing electron-withdrawing effects critical for bioactivity.

Properties

IUPAC Name

dimethyl 1-ethyl-2,6-dimethyl-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-6-20-11(2)15(18(22)26-4)17(16(12(20)3)19(23)27-5)13-7-9-14(10-8-13)21(24)25/h7-10,17H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFPCJUPGQFXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(C(=C1C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-DIMETHYL 1-ETHYL-2,6-DIMETHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, commonly referred to as a dihydropyridine derivative, is a compound of significant interest due to its biological activities, particularly as a calcium channel blocker. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H20N2O6
  • Molecular Weight : 360.37 g/mol
  • CAS Number : 39562-70-4
  • IUPAC Name : 3-Ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dihydropyridines primarily act as L-type calcium channel blockers , inhibiting calcium influx into cells. This mechanism is crucial in the treatment of cardiovascular diseases as it leads to:

  • Vasodilation : Reducing blood pressure by relaxing vascular smooth muscle.
  • Cardiac Effects : Decreasing myocardial oxygen demand and improving coronary blood flow.

Cardiovascular Effects

Research indicates that compounds in the dihydropyridine class can significantly impact cardiovascular function. For instance, a study on related compounds demonstrated that administration led to a notable decrease in systemic blood pressure without significantly altering cerebral oxygen and carbon dioxide tensions .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective properties. The compound has been shown to enhance cerebral blood flow and metabolism in animal models, indicating possible applications in treating conditions like stroke or neurodegenerative diseases .

Study on Cerebral Circulation

A notable study examined the effects of a closely related compound (CD-349) on cerebral circulation in cats. Results showed that an infusion of this compound resulted in a significant decrease in mean arterial blood pressure while maintaining stable levels of cerebral oxygenation . This suggests that dihydropyridine derivatives could be beneficial in managing conditions affecting cerebral perfusion.

Calcium Channel Inhibition

A comparative analysis highlighted that various dihydropyridine derivatives exhibit varying degrees of calcium channel inhibition. For example, certain hybrids demonstrated up to 51% inhibition at concentrations comparable to established drugs like nimodipine .

Tables of Biological Activity

Activity Compound Effect/IC50
Calcium Channel Blockade3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)Up to 51% inhibition at 10 μM
Blood Pressure ReductionCD-349Significant decrease
Neuroprotective PotentialDihydropyridine derivativesIncreased cerebral metabolism

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C17H18N2O6
  • Molecular Weight: 346.33 g/mol
  • CAS Number: Not specifically listed but related compounds have been identified under various CAS numbers.

Pharmaceutical Applications

1. Antihypertensive Properties:

  • The compound is structurally related to known antihypertensive agents such as Nicardipine and Nitrendipine. These drugs are calcium channel blockers used to treat high blood pressure and angina. Research indicates that the dihydropyridine structure is crucial for the pharmacological activity of these compounds .

2. Impurity Reference Material:

  • It serves as an impurity reference material for the quality control of antihypertensive drugs. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. Therefore, understanding and quantifying these impurities is essential for regulatory compliance .

3. Research in Cardiovascular Diseases:

  • Studies have shown that derivatives of this compound can exhibit protective effects against cardiovascular diseases by modulating calcium influx in cardiac tissues. This modulation can lead to improved cardiac function and reduced risk of heart-related conditions .

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the dihydropyridine core through condensation reactions.
  • Introduction of the nitrophenyl group via electrophilic aromatic substitution.
  • Functionalization at the 3 and 5 positions with carboxylate groups to enhance solubility and bioactivity.

These synthetic routes are crucial for developing analogs with enhanced pharmacological properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs include:

Nitro Group Position: The target compound has a para-nitrophenyl group (4-nitrophenyl), whereas analogs like compound 4 () and nimodipine-related impurities () feature meta-nitrophenyl (3-nitrophenyl).

Ester Groups :

  • The target compound uses methyl and ethyl esters , balancing lipophilicity and metabolic stability. In contrast:
  • CAS 21829-09-4 () employs dimethyl esters , reducing lipophilicity.

N1 Substituent :

  • The ethyl group at N1 distinguishes the target from analogs like compound 5 (), which has a benzyl-pyrrolidinyl group, or nifedipine (), which lacks an N1 alkyl chain. Ethyl may enhance metabolic stability compared to bulkier substituents .

Spectroscopic and Physicochemical Properties

  • IR and NMR Data :
    While direct data for the target compound is unavailable, analogs provide insights:

    • Compound 6o () shows IR peaks at 3320 cm⁻¹ (N-H) and 1665 cm⁻¹ (C=O), typical for amide-containing DHPs. The target’s ester groups would instead exhibit C=O stretches near 1700 cm⁻¹ .
    • 1H NMR : Methyl and ethyl ester protons in the target would resonate near δ 3.5–4.3 ppm, distinct from amide protons (δ 5.85 ppm in compound 6o) .
  • Molecular Weight :
    Estimated at ~401 g/mol (C₂₀H₂₃N₃O₆), lighter than amide derivatives like compound 6o (558.51 g/mol) .

Data Table: Key Comparisons

Compound Name R1 (Ester) R2 (Ester) Nitro Position Molecular Weight Key Features
Target Compound Methyl Ethyl 4-nitrophenyl ~401 Enhanced lipophilicity; para-nitro EWG
Compound 4 () Ethyl Methyl 3-nitrophenyl - Meta-nitro; first-time synthesis
CAS 21829-09-4 () Methyl Methyl 4-nitrophenyl - Lower lipophilicity; dimethyl esters
Diisopropyl ester () Isopropyl Isopropyl 3-nitrophenyl - High steric bulk; reduced solubility
Compound 6o () Amide Amide 4-dimethylamino 558.51 Amide derivatives; distinct bioactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dimethyl 1-ethyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via modified Hantzsch dihydropyridine (DHP) synthesis. Key steps include:

  • Cyclocondensation : Ethyl acetoacetate and 4-nitrobenzaldehyde undergo cyclization in ethanol/ammonium acetate under reflux (70–80°C).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nitro-group reactivity .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity for the 4-nitrophenyl substituent .
  • Yield Monitoring : Purity is validated via TLC and recrystallization in ethanol/water (yields typically 60–75%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include:
  • δ 2.34 ppm (singlet, 6H: 2,6-dimethyl groups).
  • δ 5.25 ppm (singlet, 1H: H4 of DHP ring).
  • δ 7.06–8.37 ppm (multiplet, aromatic protons from 4-nitrophenyl) .
  • ¹³C NMR : Peaks at δ 167.32 ppm confirm ester carbonyl groups .
  • IR : Bands at 1665 cm⁻¹ (C=O stretch) and 1536 cm⁻¹ (N-H bend) validate amide/ester functionalities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4-nitrophenyl group in this compound during metabolic or photochemical studies?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group stabilizes the DHP ring via resonance, reducing susceptibility to oxidation.
  • Metabolic Stability : Cytochrome P-450 enzymes (e.g., CYP3A4) preferentially oxidize the 1-ethyl substituent over the nitro group, as shown in microsomal assays .
  • Photodegradation : UV irradiation at 254 nm induces nitro-to-nitrite conversion, monitored via HPLC-MS .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-nitrophenyl group with electron-deficient aryl groups (e.g., 3-nitrophenyl) to modulate redox potential.
  • Ester vs. Amide : Replace dicarboxylate esters with amides (e.g., N3,N5-bis(2-nitrophenyl)) to enhance hydrogen-bonding interactions with biological targets .
  • Bioactivity Assays : Use calcium channel blocking assays (e.g., guinea pig ileum models) to correlate substituent effects with pharmacological activity .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties and binding interactions of this compound with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating stability under physiological conditions .
  • Docking Studies : Target voltage-gated calcium channels (e.g., Cav1.2) using AutoDock Vina; the 4-nitrophenyl group shows π-π stacking with Phe1142 residues .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., conflicting NMR assignments, unexpected biological activity) for this compound?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature ¹H NMR to resolve overlapping signals caused by conformational flexibility of the DHP ring .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to confirm ambiguous proton environments .
  • Biological Replicates : Repeat enzyme inhibition assays with stricter pH control (pH 7.4 ± 0.1) to address variability in IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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3,5-DIMETHYL 1-ETHYL-2,6-DIMETHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL 1-ETHYL-2,6-DIMETHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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